molecular formula C26H18BrNO3 B2905214 N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide CAS No. 330676-98-7

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide

Cat. No.: B2905214
CAS No.: 330676-98-7
M. Wt: 472.338
InChI Key: IKPRTTLDUIYDHK-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-5-bromophenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a central benzoyl group substituted with a bromine atom at the 5-position of the phenyl ring and a 4-phenoxybenzamide moiety. This compound is structurally complex, combining halogenated aromatic systems with amide and ether linkages.

Properties

IUPAC Name

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO3/c27-20-13-16-23(25(29)18-7-3-1-4-8-18)24(17-20)28-26(30)19-11-14-22(15-12-19)31-21-9-5-2-6-10-21/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPRTTLDUIYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Benzoylation: The addition of a benzoyl group to the brominated compound.

    Amidation: The formation of the amide bond by reacting the benzoylated compound with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Benzamide Derivatives

Compound 1: N-[5-Bromo-2-(2-Chlorobenzoyl)phenyl]-4-Phenoxybenzamide (CAS: 328539-61-3)

  • Key Differences : The 2-chlorobenzoyl substituent distinguishes this analog from the target compound, which lacks the chloro group.
  • Implications : The chloro group may enhance lipophilicity and influence binding interactions, as seen in halogenated analogs targeting kinases or receptors .

Compound 2 : 4-Bromo-N-[2-Methyl-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Benzamide (CAS: 314029-45-3)

  • Key Differences: Incorporates a benzoxazole ring instead of the phenoxybenzamide group.

Compound 3: N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide

  • Key Differences : Features a piperazine-methylpropyl chain, enabling interactions with opioid receptors.
  • Implications : Piperazine-containing analogs (e.g., JDTic derivatives) exhibit selective κ-opioid receptor antagonism but show reduced potency compared to the target compound’s structural analogs .

Antitumor Benzamide Derivatives

Compound 4: N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide

  • Key Differences : Incorporates a piperidine ring and difluorobenzyl group.
  • Implications: Demonstrated potent activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 µM), highlighting the importance of fluorinated aromatic systems in antitumor activity. The absence of a bromine substituent in this compound suggests that halogen type and position critically modulate cytotoxicity .

Opioid Receptor Modulation

  • N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide Analogs These compounds were evaluated via [³⁵S]GTPγS binding assays but showed lower κ-opioid receptor selectivity compared to JDTic, a reference antagonist. Structural rigidity introduced by the phenoxybenzamide moiety may reduce conformational flexibility required for high-affinity receptor binding .

Antitumor Activity

  • Halogenated Benzamides : Bromine and chlorine substituents enhance DNA intercalation and topoisomerase inhibition in analogs like 4-bromo-N-(2-chloro-6-fluorophenyl)benzamide derivatives .
  • Fluorinated Analogs : Fluorine atoms improve metabolic stability and membrane permeability, as seen in Compound 4 .

Physicochemical Properties

Property N-(2-Benzoyl-5-Bromophenyl)-4-Phenoxybenzamide N-[5-Bromo-2-(2-Chlorobenzoyl)Phenyl]-4-Phenoxybenzamide 4-Bromo-N-[2-Methyl-5-(5-Methylbenzoxazol-2-yl)Phenyl]Benzamide
Molecular Weight ~490 g/mol (estimated) 492.7 g/mol 421.29 g/mol
Halogen Substituents Bromine Bromine + Chlorine Bromine
Key Functional Groups Benzoyl, phenoxybenzamide Chlorobenzoyl, phenoxybenzamide Benzoxazole, methyl
Potential Bioactivity Kinase inhibition (predicted) Kinase/protease inhibition Antitumor, metabolic stability

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